Cdk8-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk8-IN-4 is an inhibitor of CDK8, a member of the cyclin-dependent kinase family . It was extracted from patent WO2014090692A1, compound example 16, with an IC50 of 0.2 nM . CDK8 regulates gene expression by phosphorylating transcription factors and can control the transcription process through the Mediator complex .
Scientific Research Applications
Role in Cancer Therapy : Cdk8-IN-4, due to its inhibitory effects on Cyclin-dependent kinase 8 (CDK8), is being explored as a potential therapeutic agent in cancer treatment. CDK8 has been identified as a key oncogenic driver in various cancers, including colorectal, breast, and hematological malignancies, through its involvement in oncogenic Wnt-β-catenin signaling and other pathways (Philip et al., 2018).
Impact on Tumor Dedifferentiation and Stem Cell Pluripotency : CDK8 plays a critical role in maintaining tumor dedifferentiation and embryonic stem cell pluripotency. Its expression is correlated with the embryonic stem cell state, and its inhibition can lead to differentiation in stem cells and tumor cells (Adler et al., 2012).
Involvement in Epithelial-to-Mesenchymal Transition : Mutated K-ras can stimulate CDK8 expression, and both CDK8 and mutated K-ras promote the invasion and migration of pancreatic cancer cells via the Wnt/β-catenin signaling pathway. This indicates a role for CDK8 in the epithelial-to-mesenchymal transition (EMT), a process critical in cancer metastasis (Xu et al., 2015).
General Transcriptional Regulation : CDK8 has been described as both a transcriptional repressor and activator, depending on the context. It's involved in several transcriptional programs of biomedical importance, such as the p53 network and the Wnt/β-catenin pathway (Galbraith et al., 2010).
Role in Osteoclastogenesis and Bone Healing : CDK8/19 inhibitors have been shown to suppress osteoclastogenesis and promote osteoblast mineralization and cancellous bone healing. This suggests potential applications in treating bone-related diseases (Amirhosseini et al., 2019).
Diverse Biological Functions and Disease Implications : The diverse functions of CDK8/19 in cellular homeostasis and disease development, especially in cancer, highlight the importance of understanding their role in Mediator kinase biology and potential as therapeutic targets (Dannappel et al., 2019).
Development of CDK8 Inhibitors : Recent efforts have focused on designing and synthesizing new CDK8 inhibitors as potential anti-leukemic agents. These compounds have shown selectivity for CDK8 and effectiveness in killing AML-cancer cell lines (Solum et al., 2020).
Safety And Hazards
Future Directions
CDK8 has emerged as a promising target for inhibiting cancer cell function, intensifying efforts towards the development of CDK8 inhibitors as potential cancer therapeutics . The investigation of combining CDK8 inhibitors with chemotherapy or radiotherapy is warranted in future research, as it potentially will enhance the therapeutic efficacy and long-term survival rate of cancer patients .
properties
IUPAC Name |
(2R)-2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-13-20(14-4-2-1-3-5-14)23-18-9-16(10-21-12-18)15-6-7-19-17(8-15)11-22-24-19/h1-12,20,23,25H,13H2,(H,22,24)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKCKMKPKIUZOF-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk8-IN-4 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.